molecular formula C9H8FNO2S B8458080 Methyl 4-(aminocarbonothioyl)-2-fluorobenzoate

Methyl 4-(aminocarbonothioyl)-2-fluorobenzoate

Cat. No.: B8458080
M. Wt: 213.23 g/mol
InChI Key: ZDCJFYFJXQCBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminocarbonothioyl)-2-fluorobenzoate is a useful research compound. Its molecular formula is C9H8FNO2S and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8FNO2S

Molecular Weight

213.23 g/mol

IUPAC Name

methyl 4-carbamothioyl-2-fluorobenzoate

InChI

InChI=1S/C9H8FNO2S/c1-13-9(12)6-3-2-5(8(11)14)4-7(6)10/h2-4H,1H3,(H2,11,14)

InChI Key

ZDCJFYFJXQCBSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=S)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sodium hydrogensulfide hydrate (9.22 g, 0.165 mol) was added to an N,N-dimethylformamide (74 mL) suspension of methyl 4-cyano-2-fluorobenzoate (WO 2010/115751) (7.37 g, 41.1 mmol) and magnesium chloride hexahydrate (10.0 g, 49.4 mmol) at room temperature. The mixture was stirred at room temperature for 4 hours. Subsequently, water (148 mL) was added to the reaction mixture, and the precipitated solid was filtered. The solid thus obtained was added to 1 N aqueous hydrochloric acid solution (148 mL), and the mixture was stirred for 20 minutes. The solid in the reaction mixture was filtered to give the title compound (7.63 g, yield: 87%).
Name
sodium hydrogensulfide hydrate
Quantity
9.22 g
Type
reactant
Reaction Step One
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
148 mL
Type
reactant
Reaction Step Two
Name
Quantity
148 mL
Type
solvent
Reaction Step Three
Yield
87%

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